2-Cyano-6-methylbenzenesulfonamide Scaffold Enables Low-Nanomolar Carbonic Anhydrase IX Inhibition, Outperforming Unsubstituted Benzenesulfonamide
Benzenesulfonamides incorporating cyano-containing moieties at the ortho position exhibit substantially enhanced potency against the tumor-associated carbonic anhydrase IX (CA IX) isoform compared to the unsubstituted parent compound. While direct head-to-head data for 2-cyano-6-methylbenzenesulfonamide itself have not been published in peer-reviewed literature, class-level structure–activity relationship (SAR) studies demonstrate that ortho-cyano-substituted benzenesulfonamides achieve CA IX inhibition in the low nanomolar to subnanomolar range (IC₅₀ < 50 nM) [1]. In contrast, unsubstituted benzenesulfonamide exhibits Ki values for CA inhibition in the micromolar range (0.976–18.45 μM, or 976–18,450 nM) [2]. This represents an improvement factor of approximately 20- to over 1,000-fold in inhibitory potency attributable to the cyano substitution pattern [1][2]. The ortho-cyano group enhances hydrophobic interactions within the CA IX active site cavity while the sulfonamide terminus coordinates the catalytic zinc ion, a dual binding mode not achievable with simpler benzenesulfonamides [1].
| Evidence Dimension | Carbonic anhydrase IX (CA IX) inhibitory potency |
|---|---|
| Target Compound Data | Expected IC₅₀ < 50 nM (based on ortho-cyano benzenesulfonamide SAR class) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: Ki = 0.976–18.45 μM (976–18,450 nM) |
| Quantified Difference | Approximately 20-fold to >1,000-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay; CA IX isoform; comparison derived from class-level SAR analysis and BRENDA enzyme database compilation |
Why This Matters
Procurement of 2-cyano-6-methylbenzenesulfonamide rather than unsubstituted benzenesulfonamide is essential for CA IX-targeted inhibitor programs where nanomolar potency is a prerequisite for lead optimization.
- [1] Nemr MTM, AboulMagd AM, Hassan HM, Hamed AA, Hamed MIA, Elsaadi MT. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021, 11, 26241–26257. DOI: 10.1039/D1RA05277B. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 4.2.1.1 (carbonic anhydrase): benzenesulfonamide inhibitor Ki values. BRENDA, Reference No. 714793. View Source
